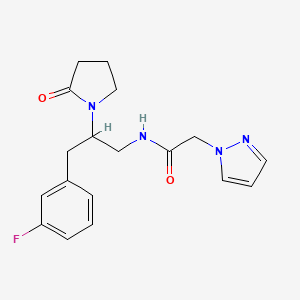

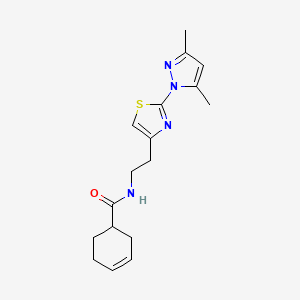

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a thiazole ring, another type of heterocyclic compound that is found in many drugs and is known for its therapeutic properties .

Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of the pyrazole and thiazole rings. These rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s conformation and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyrazole and thiazole rings might undergo reactions such as substitution or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and thiazole rings might affect its solubility, melting point, and other properties .Applications De Recherche Scientifique

- Research has explored the antibacterial potential of this compound. It was docked with Ampicillin-CTX-M-15, revealing good binding interactions with targeted amino acids . Further studies could investigate its efficacy against specific bacterial strains.

- Related imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity. Some derivatives of this compound showed potent anti-tubercular effects against Mycobacterium tuberculosis strains .

- The synthesis and characterization of this compound involve intriguing chemistry. It is formed by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio, leading to its unique structure .

- Computational studies have explored the binding interactions of this compound with specific proteins. Understanding its binding modes can guide drug design and optimization .

- Single crystal XRD analysis has characterized the compound’s structure, revealing its intermolecular interactions and supramolecular assembly .

- 4-aminoantipyrine derivatives, including this compound, have been tested for analgesic, anti-inflammatory, and anticancer activities .

- The compound’s quantum parameters, including HOMO and LUMO orbitals, have been investigated using computational methods .

Antibacterial and Antimicrobial Activity

Anti-Tubercular Potential

Heterocyclic Chemistry

Molecular Docking Studies

Supramolecular Assembly and Crystallography

Biological Activities

Quantum Parameters and Electronic Structure

Thiazolo[4,5-b]pyridine Derivatives

Mécanisme D'action

Target of action

For example, some pyrazoles have anti-tubercular activity against the Mycobacterium tuberculosis strain .

Mode of action

Many pyrazoles and thiazoles work by interacting with biological targets and disrupting their normal function .

Biochemical pathways

Compounds containing pyrazole and thiazole moieties can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Many pyrazoles and thiazoles are known to be well-absorbed and distributed in the body .

Result of action

Many pyrazoles and thiazoles have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action environment

Like all drugs, the action of this compound could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-10-13(2)21(20-12)17-19-15(11-23-17)8-9-18-16(22)14-6-4-3-5-7-14/h3-4,10-11,14H,5-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYNBMHUYHAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CCC=CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)